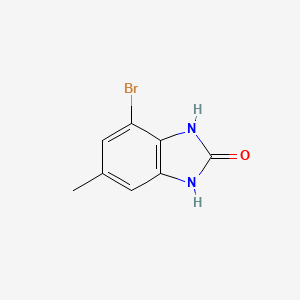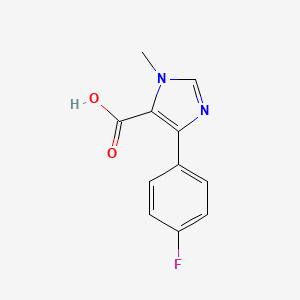
2-methyl-N-(5-methylpyridin-2-yl)propanamide
説明
2-methyl-N-(5-methylpyridin-2-yl)propanamide (2-MMP) is a synthetic organic compound with a variety of potential applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 151 °C, and is soluble in water and ethanol. 2-MMP is a derivative of pyridine, a heterocyclic aromatic compound found in many natural products. Its structure consists of a five-membered ring with two nitrogen atoms and two methyl groups attached.
科学的研究の応用
2-methyl-N-(5-methylpyridin-2-yl)propanamide has a variety of applications in scientific research, including as a reagent for the synthesis of biologically active compounds, such as antifungal agents and antibiotics. It is also used in the synthesis of fluorescent dyes, which can be used to study biological processes. In addition, this compound is used in the synthesis of peptides and peptidomimetics, which can be used to study the structure and function of proteins.
作用機序
The mechanism of action of 2-methyl-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl halides to form new covalent bonds. This reaction is thought to be the basis for its use as a reagent for the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have some antibacterial and antifungal activity, and has been used in the synthesis of compounds with potential therapeutic applications.
実験室実験の利点と制限
2-methyl-N-(5-methylpyridin-2-yl)propanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be used to synthesize a variety of compounds. However, it has a relatively low boiling point, and it is not very soluble in organic solvents.
将来の方向性
There are a number of potential future directions for research on 2-methyl-N-(5-methylpyridin-2-yl)propanamide. These include further investigation into its mechanism of action and its potential therapeutic applications, as well as the development of new synthetic methods for its synthesis. In addition, research into its use as a fluorescent dye and its potential use in the study of biological processes is ongoing. Finally, further investigation into its biochemical and physiological effects is necessary to fully understand its potential uses.
合成法
2-methyl-N-(5-methylpyridin-2-yl)propanamide can be synthesized through a variety of methods, including the reaction of 5-methylpyridine and 2-methylpropanamide, the reaction of 5-methylpyridine and dimethylformamide, and the reaction of 5-methylpyridine with 2-methyl-N-propanoyl chloride. The reaction of 5-methylpyridine and 2-methylpropanamide is the most common method, and is usually done by heating the two compounds in an inert atmosphere at a temperature of 130-140 °C.
特性
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-4-8(3)6-11-9/h4-7H,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHNCXSNANZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258415 | |
| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349124-22-7 | |
| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349124-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)



![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)